molecular formula C13H15NO3S2 B6540024 4-ethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-43-0

4-ethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540024
CAS RN: 1060282-43-0
M. Wt: 297.4 g/mol
InChI Key: SDEWTSQLQSFSGZ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Sulfonamides are a group of compounds that contain a functional group that is a sulfur atom connected to two oxygen atoms and an amine .


Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the specific compound “4-ethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide” could not be found in the available resources.


Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

ETMS has been studied for its potential applications in a number of scientific fields. In the field of medicine, ETMS has been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of certain cancer cells. In the field of agriculture, ETMS has been found to be an effective herbicide, with studies showing that it can be used to control weeds without harming crops. Finally, in the field of materials science, ETMS has been found to be an effective surfactant, with studies showing that it can be used to improve the properties of various materials.

Mechanism of Action

The exact mechanism of action of ETMS is not yet fully understood, however, it is known that the compound is able to interact with certain proteins and enzymes in the body. It is believed that ETMS is able to bind to these proteins and enzymes, thus preventing them from functioning properly. This inhibition of protein and enzyme activity is thought to be responsible for the compound's various physiological and biochemical effects.
Biochemical and Physiological Effects
ETMS has been found to possess a variety of biochemical and physiological effects. In terms of its biochemical effects, ETMS has been found to possess anti-cancer properties, as well as herbicidal and surfactant properties. In terms of its physiological effects, ETMS has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of ETMS in lab experiments has several advantages. First, ETMS is relatively easy to synthesize, making it an ideal compound for use in lab experiments. Second, ETMS is relatively stable and can be stored for extended periods of time without degrading. Finally, ETMS is relatively non-toxic, making it safe to use in lab experiments.
However, there are some limitations to consider when using ETMS in lab experiments. First, ETMS is relatively expensive, making it difficult to use in large-scale experiments. Second, ETMS is not water-soluble, making it difficult to use in aqueous solutions. Finally, the exact mechanism of action of ETMS is still not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

Given the potential applications of ETMS, there are a number of potential future directions for research. One potential direction is to further explore the anti-cancer properties of ETMS and how it can be used to treat various forms of cancer. Another potential direction is to further explore the herbicidal properties of ETMS and how it can be used to control weeds without harming crops. Finally, a third potential direction is to further explore the surfactant properties of ETMS and how it can be used to improve the properties of various materials.

Synthesis Methods

The synthesis of ETMS is a relatively simple process that involves the reaction of a thiophene-3-carboxaldehyde with an ethoxyamine in the presence of a base. This reaction results in the formation of a thiophene-3-carboxamide, which is then reacted with a sulfonamide group to form ETMS. The entire process is a two-step reaction and is often carried out in aqueous solution.

properties

IUPAC Name

4-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-2-17-12-3-5-13(6-4-12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWTSQLQSFSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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